Phencyclone

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Phencyclone can be synthesized through various synthetic routes. One common method involves the oxidative cyclization of dibenzoylmethane (DBM) derivatives . The reaction typically requires the presence of a protic solvent and ultraviolet light irradiation . Another method involves the photochemical reaction of the compound with oxygen, leading to the formation of phenanthrene derivatives .

Industrial Production Methods

化学反応の分析

Key Reaction Parameters and Outcomes

Comparative Reactivity with Dienophiles

This compound demonstrates exceptional reactivity toward electron-deficient dienophiles. Kinetic studies reveal:

Relative reaction rates (110°C in toluene):

| Dienophile | Completion Time (×10³ s) | Rate Constant (dm³/mol/s) | Relative Rate |

|---|---|---|---|

| Aldrin 8 | 144 | 2.89 | 1 |

| Oxaaldrin 17 | 6 | 69.60 | 24 |

| Bis-adduct 19 | 4 | 104.00 | 36 |

| Data from Table 3 in |

Subsequent Functionalization

Cycloadduct 3 undergoes nucleophilic ring-opening with 2-methoxyaniline (4) to form maleimide 5, a molecular balance compound. This reaction demonstrates (Scheme 2) :

-

Complete conversion within 24 hours at RT

-

Formation of folded/unfolded conformers observable by ¹H NMR

-

CH–π interactions evident in folded conformation (δ = 1.6-6.25 ppm)

Thermal Decomposition Characteristics

At melting point (observed decomposition range 175-176.5°C) :

-

Violent CO gas evolution via cheletropic extrusion

-

C=O bond length in crystal structure (1.208 Å) suggests predisposition for decarbonylation

-

Decomposition pathway:

Cycloadduct 3 → Triphenylene derivatives + CO↑

Neighboring Group Effects

X-ray analysis reveals restricted phenyl group rotation due to steric interactions between:

-

Ortho-protons of bridgehead phenyl groups

-

Adjacent phenanthrene protons (H···H distance = 2.38 Å)

This steric congestion influences: -

Reaction kinetics with bulky dienophiles

-

Conformational preferences in downstream products

The combination of this compound's strained cyclopentadienone system and extended π-system makes it uniquely reactive in [4+2] cycloadditions, while the bridgehead phenyl groups provide both steric and electronic modulation of reactivity. The thermal lability of its adducts enables controlled decarbonylation processes for generating complex polycyclic architectures.

科学的研究の応用

Chemical Reactivity and Diels-Alder Reactions

Diels-Alder Reactions

Phencyclone is recognized for its high reactivity in Diels-Alder reactions, where it acts as a diene. The compound readily forms endo-[4 + 2] cycloadducts with various dienophiles, including maleic anhydride. This reaction is significant due to the regio- and stereoselectivity it offers, making this compound a valuable reagent in synthetic organic chemistry.

- Formation of Cycloadducts : The reaction between this compound and maleic anhydride typically occurs under reflux conditions in solvents like toluene, resulting in the formation of stable adducts. The process is generally complete within 20 to 30 minutes, yielding a dark green solution that indicates the consumption of starting material .

- Spectroscopic Studies : Nuclear magnetic resonance (NMR) studies have provided insights into the structural characteristics of this compound adducts. These studies reveal slow rotations on NMR timescales for certain phenyl groups within the adducts, indicating steric hindrance and conformational rigidity .

Synthesis and Characterization of Adducts

Research has demonstrated that this compound can react with N-alkylmaleimides to form hindered adducts. Detailed NMR studies have characterized these adducts, revealing significant magnetic anisotropic shielding effects that are crucial for understanding their chemical behavior .

| Study | Findings | Methodology |

|---|---|---|

| Nuclear Magnetic Resonance Studies | Identified slow rotations and anisotropic shielding effects in adducts | 1H and 13C NMR spectroscopy |

| Cycloaddition with Maleic Anhydride | Confirmed formation of endo-cycloadducts | Reflux in toluene |

Potential Therapeutic Applications

This compound's derivatives are being investigated for their potential anti-cancer properties. Recent studies have explored the synthesis of novel compounds based on this compound that exhibit cytotoxic effects against various cancer cell lines.

- Anti-Cancer Activity : Compounds derived from this compound have shown promise in inducing apoptosis in cancer cells. For instance, chalcone derivatives synthesized from this compound structures have demonstrated significant cytotoxicity against MCF-7 breast cancer cells and A549 lung cancer cells .

- Combination Therapies : Research indicates that combining this compound derivatives with established chemotherapeutic agents enhances their efficacy. Studies have shown improved cell viability outcomes when these compounds are used alongside drugs like 5-Fluorouracil .

作用機序

The mechanism of action of Phencyclone involves its interaction with various molecular targets and pathways. The compound’s photoreaction properties suggest that it can undergo oxidative cyclization to form phenanthrene derivatives. This process likely involves the formation of reactive intermediates that can interact with other molecules, leading to the observed chemical transformations.

類似化合物との比較

Phencyclone can be compared with other similar compounds, such as:

- 1,3-dimethyl-cyclopenta[l]phenanthren-2-one

- 2,3-dihydro-1H-cyclopenta[c]phenanthren-1-one

- 17-(1,5-dimethyl-hexyl)-dimethyl-tetradecahydro-cyclopenta[a]phenanthren-3-one

These compounds share similar structural features but differ in their substituents and specific chemical properties

生物活性

Phencyclone, a compound with the molecular formula and a molecular weight of 382.46 g/mol, has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound can be synthesized from 1,3-diphenylacetone and 9,10-phenanthraquinone. The synthesis typically involves refluxing in toluene, resulting in a dark green solution that fades as the reaction progresses. The product can be purified and stored effectively under appropriate conditions .

This compound exhibits a range of biological activities through various mechanisms:

- Calcium Channel Modulation : Research indicates that this compound may interact with calcium channels, influencing perfusion pressure and coronary resistance. This effect suggests potential applications in cardiovascular therapies .

- Reactivity in Cycloaddition Reactions : this compound readily reacts with maleic anhydride, demonstrating its utility in synthetic organic chemistry. This reactivity can be leveraged for developing new compounds with desired biological activities .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Cardiovascular Effects : Studies using isolated rat heart models have shown that this compound derivatives can decrease perfusion pressure, indicating their potential as negative inotropic agents. These findings are crucial for understanding how this compound might be used in treating heart conditions .

- Antitumor Activity : Some derivatives of this compound have been investigated for their antitumor properties. The ability to modulate cellular pathways could make these compounds candidates for cancer therapy .

Case Study 1: Cardiovascular Impact

A study examined the effects of this compound on isolated rat hearts. The experimental design involved administering varying doses of this compound derivatives to assess changes in perfusion pressure over time. Results indicated a significant decrease in pressure with specific derivatives, suggesting a dose-dependent response.

| Group | Compound | Dose (nM) | Observed Effect |

|---|---|---|---|

| I | Control | - | No change |

| II | This compound Derivative A | 0.001 | Decreased perfusion pressure |

| III | This compound Derivative B | 0.001 | Decreased coronary resistance |

This study highlights the potential therapeutic applications of this compound derivatives in managing cardiovascular diseases .

Case Study 2: Synthetic Applications

In another investigation, this compound was utilized in Diels-Alder reactions to form various cycloadducts. The reaction conditions were optimized to maximize yield and purity, showcasing this compound's role as a versatile reagent in organic synthesis.

Research Findings

Recent studies have focused on the following key areas regarding this compound:

- NMR Studies : Detailed NMR analysis has provided insights into the structural dynamics of this compound adducts, revealing information about their stability and reactivity under different conditions .

- Pharmacokinetic Evaluations : Theoretical models have been employed to predict pharmacokinetic parameters for this compound derivatives, offering valuable data for future drug development efforts .

特性

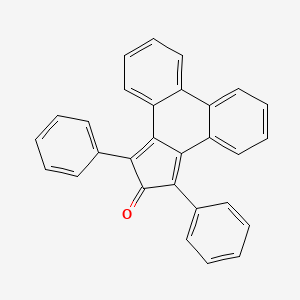

IUPAC Name |

1,3-diphenylcyclopenta[l]phenanthren-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H18O/c30-29-25(19-11-3-1-4-12-19)27-23-17-9-7-15-21(23)22-16-8-10-18-24(22)28(27)26(29)20-13-5-2-6-14-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSDGJFEKUKHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=C(C2=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205165 | |

| Record name | 1,3-Diphenyl-2H-cyclopenta(l)phenanthren-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5660-91-3 | |

| Record name | 1,3-Diphenyl-2H-cyclopenta[l]phenanthren-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5660-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phencyclone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005660913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5660-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5660-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenyl-2H-cyclopenta(l)phenanthren-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENCYCLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCN3BF3DH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Phencyclone has a molecular formula of C29H18O and a molecular weight of 386.45 g/mol. []

A: this compound has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR. [, , , , , , , , , , , , , , , , , , , , , ] Researchers have also used Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy to investigate its structural properties. [, ] X-ray crystallography has been employed to determine the crystal structures of this compound and its derivatives. [, , , , ]

A: this compound exhibits solubility in various organic solvents, including chloroform, dichloromethane, toluene, and acetone. [, , , , , , , , ]

A: this compound is a highly reactive diene in Diels-Alder reactions due to its electron-rich cyclopentadienone ring system. [, , , , , , , , , , , , , , , , , , , , , , , ] It readily undergoes cycloaddition with various dienophiles, including maleimides, benzoquinones, and alkenes. [, , , , , , , , , , , , , , , , , , , , , , , ]

A: this compound Diels-Alder adducts often exhibit hindered rotation of the bridgehead phenyl groups due to steric crowding. [, , , , , , , , , , , , , , , , , ] The adducts also display significant magnetic anisotropic effects, influencing the NMR chemical shifts of protons within the molecule. [, , , , , , , , , , , , , , , , , ]

A: Researchers have employed a wide range of dienophiles, including N-alkylmaleimides, N-arylmaleimides, maleic anhydride, p-benzoquinone, N-carbamoylmaleimide, 4-methyl-1,2,4-triazoline-3,5-dione, p-fluoranil, norbornadiene, and various substituted alkenes. [, , , , , , , , , , , , , , , , , , , , , , , ]

A: Yes, researchers have employed computational chemistry techniques, particularly ab initio calculations, to investigate the geometries, energies, and electronic properties of this compound Diels-Alder adducts. [, , , , , , , , , , ] These calculations provide insights into the hindered rotation of bridgehead phenyl groups and magnetic anisotropic effects observed in NMR spectra. [, , , , , , , , , , ]

A: this compound was first synthesized in the early 20th century, and its reactivity in Diels-Alder reactions was recognized early on. [, ]

A: Key milestones include the extensive investigation of its Diels-Alder reactivity with various dienophiles, the application of advanced NMR techniques to study hindered rotation and anisotropic effects in its adducts, and the use of computational methods to elucidate the structural and electronic properties of this compound derivatives. [, , , , , , , , , , , , , , , , , , , , , , , , ]

A: While this compound is primarily known for its role in organic synthesis, its derivatives, particularly those exhibiting fluorescence properties, have potential applications in materials science, sensing technologies, and biomedical research. [, ]

A: Yes, this compound research benefits from collaborations between organic chemists, analytical chemists, computational chemists, and material scientists. These collaborations facilitate the development of novel this compound-based materials and their applications in various fields. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。